Tetraboretane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclotetraborane is a member of boranes, a polyboron hydride and a homomonocyclic compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Tetraborane has the molecular formula B4H10 and is characterized by its distinct arachno structure, which involves multicenter bonding. The molecule exhibits a butterfly geometry with sp³ hybridization of boron atoms, leading to unique reactivity patterns that are exploited in various applications .

Catalytic Applications

Tetraborane's ability to stabilize lower-valent boron species makes it a valuable reagent in catalytic processes. Its applications in catalysis include:

- Hydroboration : Tetraborane can be used for the hydroboration of alkenes, providing a method for the synthesis of organoboranes, which are essential intermediates in organic synthesis.

- Borylation Reactions : It serves as a borylating agent in the formation of C-B bonds, facilitating the preparation of boron-containing compounds that are useful in pharmaceuticals and agrochemicals .

Case Study: Borylation of Aromatic Compounds

A study demonstrated the effectiveness of tetraborane in the borylation of various aromatic compounds under mild conditions, yielding high selectivity and efficiency. This reaction pathway highlights tetraborane's role as a versatile reagent in organic synthesis.

Materials Science

In materials science, tetraborane is utilized for synthesizing boron-rich materials and nanostructures:

- Synthesis of Boron Nanotubes : Tetraborane can be decomposed to produce boron nanotubes, which have applications in nanotechnology due to their exceptional mechanical and electrical properties.

- Composite Materials : The incorporation of tetraborane into polymer matrices enhances the thermal stability and mechanical strength of the resulting composites .

Data Table: Properties of Boron Nanotubes Synthesized from Tetraborane

| Property | Value |

|---|---|

| Diameter | 10-20 nm |

| Length | Up to several micrometers |

| Electrical Conductivity | High |

| Thermal Conductivity | Excellent |

Energy Storage

Tetraborane has potential applications in energy storage systems due to its high hydrogen content:

- Hydrogen Storage : As a hydrogen-rich compound, tetraborane can be explored for hydrogen storage applications. Its decomposition releases hydrogen gas, making it a candidate for fuel cells and other energy systems.

- Boron Hydride Fuel Cells : Research is ongoing into using tetraborane as a fuel source in boron hydride fuel cells, which could provide efficient energy conversion systems with minimal environmental impact .

Case Study: Hydrogen Release from Tetraborane

A study conducted on the thermal decomposition of tetraborane revealed that it can release hydrogen at relatively low temperatures (around 100°C), making it suitable for practical hydrogen storage solutions.

Explosives and Propellants

Due to its reactive nature, tetraborane has been investigated for use in explosives:

- Explosive Properties : The oxidation of tetraborane can lead to explosive reactions under specific conditions. Studies have shown that it can be safely handled with proper precautions, making it suitable for controlled explosive applications .

Data Table: Oxidation Characteristics of Tetraborane

| Parameter | Value |

|---|---|

| Reaction Temperature | 180°C |

| Yield | 22% |

| Conversion Rate | 56% |

Análisis De Reacciones Químicas

Thermal Decomposition

Tetraborane decomposes under heat into smaller boranes and hydrogen:

| Temperature | Major Products | Minor Products | Solid Byproducts |

|---|---|---|---|

| 20°C | B5H9, B5H11 | — | Polymer deposits |

| 60–100°C | B2H6, B5H11, H2 | B5H9, B10H14, B6H10 | Yellow polymers |

Decomposition follows first-order kinetics with activation energy ranging 21.2–25.9 kcal/mol .

Hydrolysis and Alcoholysis

-

Water hydrolysis :

B_4H_{10}+12H_2O\rightarrow 4H_3BO_3+11H_2$$

Slow reaction yielding boric acid and hydrogen gas : -

Methanolysis :

B_4H_{10}+12CH_3OH\rightarrow 4B(OCH_3)_3+11H_2$$

Rapid reaction forming trimethyl borate :

Reactions with Halides and Ammonia

Reactions with Alkynes

Tetraborane reacts with alkynes to form carbaboranes via triple-bond cleavage :

| Alkyne | Major Product(s) | Yield |

|---|---|---|

| MeC≡CH | nido-2-Me-2,3-C2B4H7 | 8% |

| MeC≡CMe | nido-2,3-Me2-2,3-C2B4H6 | 10% |

| HC≡CH | nido-1,2-C2B3H7 | 15% |

Mechanistic studies suggest hydroboration of B4H10 with RC≡CR' forms intermediates that rearrange into carbaboranes .

Oxidation Reactions

Controlled oxidation with O2 produces diborane and boron oxides :

B_4H_{10}+2O_2\rightarrow B_2H_6+B_2H_2O_3+H_2$$-**[B$$_2$$H$$_2$$O$$_3$$](pplx://action/followup)**furtherdecomposestoB$$_2$$O$$_3$$andH$$_2$$[5].-ExplosivechainreactionsoccurinO$$_2$$-richmixtures,inhibitedbyleadtetraethylorwatervapor[5].---##7.[ReactionMechanisms](pplx://action/followup)-**[Isomerization](pplx://action/followup)**:Bis(diboranyl)isomersconvertto*arachno*-B$$_4$$H$$_{10}$$viathreepathways,withPath3(22.7kcal/molbarrier)beingenergeticallyfavored[1].-**[Alkynecleavage](pplx://action/followup)**:Involveshydroborationfollowedbytriple-bondscission,formingcarbaboraneclusters[2].---Thisanalysishighlightstetraborane’sversatilityinformingboranes,carbaboranes,andoxidesundervariedconditions.Itsreactivityisfoundationaltounderstandingboronclusterchemistryandapplicationsinmaterialsscience[1][2][4][5].

Propiedades

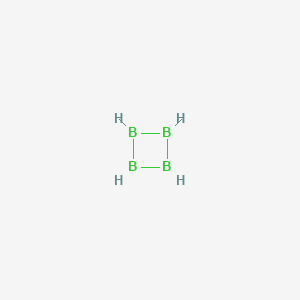

Fórmula molecular |

B4H4 |

|---|---|

Peso molecular |

47.3 g/mol |

Nombre IUPAC |

tetraboretane |

InChI |

InChI=1S/B4H4/c1-2-4-3-1/h1-4H |

Clave InChI |

HQGQIHKCIFSJKV-UHFFFAOYSA-N |

SMILES |

B1BBB1 |

SMILES canónico |

B1BBB1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.